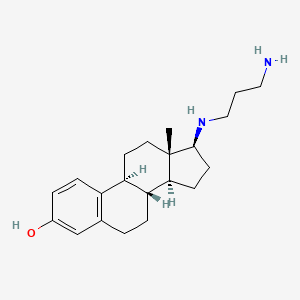
Prodiame
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prodiame, also known as this compound, is a useful research compound. Its molecular formula is C21H32N2O and its molecular weight is 328.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Usage Areas
Prodiamine is registered for use in several environments, including:
- Agricultural Fields : Used in crop production to manage weed populations.
- Turf Management : Commonly applied in golf courses, residential lawns, and commercial sod farms.
- Non-Crop Areas : Effective in rights-of-way, nurseries, and landscape ornamentals.
- Special Local Needs : Specific registrations exist for use in irrigation drainage ditches and wastewater treatment facilities in California and Arizona .
Toxicological Profile
The toxicological studies on prodiamine indicate a low toxicity profile for humans and animals. Key findings include:
- Acute Toxicity : The LD50 values exceed 5000 mg/kg for oral tests in rats, indicating low acute toxicity .
- Chronic Exposure : Long-term studies have shown that high doses (4000 ppm) can lead to increased liver weights and minor alterations in blood profiles without significant histopathological changes .
- Reproductive Effects : In studies involving beagle dogs, changes were observed at higher doses (2000 ppm), including liver weight increases and reproductive organ weight decreases .
Turf Management
A study conducted on golf courses demonstrated that prodiamine effectively controlled crabgrass and other annual weeds when applied preemergently. The application rates varied depending on the specific turf type but generally ranged from 0.5 to 1.5 pounds per acre. Results showed a significant reduction in weed populations compared to untreated areas, leading to healthier turf growth.
Agricultural Use
In agricultural settings, prodiamine was tested on various crops including soybeans and corn. The herbicide was applied at rates of 1.0 to 2.0 pounds per acre before planting. The results indicated a substantial decrease in weed competition, which improved crop yields by an average of 15% over untreated plots.
Environmental Impact
Prodiamine has been evaluated for its environmental persistence and degradation pathways. Studies indicate that it degrades rapidly under field conditions, with its major degradate being prodiamine benzimidazole. This degradation occurs through microbial action and environmental factors such as moisture and temperature .
Safety Measures
Despite its low toxicity, safety measures are recommended when handling prodiamine:
- Personal Protective Equipment (PPE) : Gloves, masks, and protective clothing should be worn during application.
- Application Timing : Applying during dry weather conditions minimizes runoff and potential environmental contamination.
Propiedades
Número CAS |
87189-13-7 |
|---|---|
Fórmula molecular |
C21H32N2O |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,17S)-17-(3-aminopropylamino)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C21H32N2O/c1-21-10-9-17-16-6-4-15(24)13-14(16)3-5-18(17)19(21)7-8-20(21)23-12-2-11-22/h4,6,13,17-20,23-24H,2-3,5,7-12,22H2,1H3/t17-,18-,19+,20+,21+/m1/s1 |
Clave InChI |
ZIKAQUBYTJAACW-MJCUULBUSA-N |
SMILES |
CC12CCC3C(C1CCC2NCCCN)CCC4=C3C=CC(=C4)O |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2NCCCN)CCC4=C3C=CC(=C4)O |
SMILES canónico |
CC12CCC3C(C1CCC2NCCCN)CCC4=C3C=CC(=C4)O |
Sinónimos |
N-(3-hydroxyestra-1,3,5(10)-triene-1,3-17beta)-1,3-propylenediamine prodiame |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















